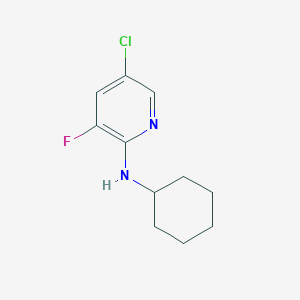

5-Chloro-2-cyclohexylamino-3-fluoropyridine

Description

Historical Context of Fluorinated Aminopyridines

The development of fluorinated aminopyridines emerged from the broader evolution of organofluorine chemistry, which gained significant momentum during the mid-20th century. The foundational work in this field can be traced to the 1950s and 1960s, when researchers began recognizing the unique properties that fluorine substitution could impart to organic molecules. During this period, the scarcity of naturally occurring fluorinated compounds became apparent, with only twelve fluorinated natural products identified despite fluorine being the thirteenth most abundant element in Earth's crust. This scarcity motivated synthetic chemists to develop methodologies for incorporating fluorine atoms into organic structures, leading to the establishment of organofluorine chemistry as a distinct discipline.

The specific development of aminopyridines as a chemical class gained prominence through their diverse applications in pharmaceuticals and agrochemicals. Historical records indicate that 2-aminopyridine, as the most commercially significant member of the aminopyridine family, achieved production levels ranging from 10,000 to 500,000 pounds annually between 1986 and 2002, with exceptional production reaching 1,000,000 to 10,000,000 pounds in 1998. These compounds found primary applications as intermediates in pharmaceutical synthesis, particularly in the production of antihistamines and other therapeutic agents. The incorporation of fluorine into aminopyridine structures represented a logical evolution, combining the established utility of aminopyridines with the beneficial properties associated with fluorine substitution.

The emergence of fluorinated aminopyridines reflected broader trends in medicinal chemistry, where fluorine incorporation became recognized as a powerful tool for modulating pharmacological properties. Research conducted in the 1970s and 1980s demonstrated that fluorination could enhance metabolic stability, improve bioavailability, and alter binding interactions with biological targets. These discoveries established the foundation for modern fluorinated drug development and highlighted the potential of fluorinated aminopyridines as versatile synthetic intermediates.

Significance of 5-Chloro-2-cyclohexylamino-3-fluoropyridine in Chemical Research

The compound this compound occupies a unique position in contemporary chemical research due to its multifunctional nature and structural complexity. This compound exemplifies the sophisticated synthetic approaches that have emerged in modern heterocyclic chemistry, combining multiple chemical functionalities within a single molecular framework. The presence of both chlorine and fluorine substituents on the pyridine ring creates opportunities for selective chemical transformations, while the cyclohexylamino group provides steric and electronic properties that can be exploited in various synthetic applications.

Current research applications of this compound span multiple domains within chemical science. In medicinal chemistry, the compound serves as a synthetic building block for the development of pharmaceutical intermediates, where its unique substitution pattern allows for the construction of complex molecular architectures. The fluorine atom enhances the compound's potential for biological activity through improved metabolic stability and altered binding interactions, while the chlorine substituent provides a reactive site for further chemical modification. The cyclohexylamino group contributes both steric bulk and hydrogen bonding capacity, creating opportunities for selective molecular recognition in biological systems.

Materials science applications of this compound have emerged through its utility in the synthesis of specialized polymers and advanced materials. The compound's ability to undergo various chemical transformations makes it valuable for creating functionalized materials with tailored properties. Research has demonstrated that fluorinated compounds can impart unique characteristics to materials, including enhanced thermal stability, altered surface properties, and improved chemical resistance. These properties make fluorinated building blocks like this compound particularly valuable in the development of high-performance materials for specialized applications.

The compound's significance is further enhanced by its availability as a research chemical with high purity specifications. Commercial sources indicate that the compound is available with purity levels of 98% or higher, facilitating its use in demanding research applications. This high level of purity is essential for applications requiring precise chemical behavior and reproducible results, particularly in pharmaceutical development and materials research.

Overview of Structural Classification

The structural classification of this compound encompasses multiple chemical categories, reflecting its complex molecular architecture. Fundamentally, the compound belongs to the heterocyclic class of organic molecules, specifically categorized as a substituted pyridine derivative. The pyridine ring system serves as the central structural motif, providing aromatic stability and serving as a scaffold for the various substituent groups.

From a halogen substitution perspective, the compound can be classified as a dihalogenated heterocycle, incorporating both fluorine and chlorine atoms. The fluorine atom occupies the 3-position of the pyridine ring, while the chlorine atom is located at the 5-position. This specific substitution pattern creates a unique electronic environment within the aromatic system, influencing both the chemical reactivity and physical properties of the molecule. The strategic positioning of these halogen atoms reflects careful synthetic design, as their locations affect the compound's ability to undergo selective chemical transformations.

The cyclohexylamino substituent at the 2-position introduces additional structural complexity, creating a secondary amine functionality with significant steric bulk. This substituent can be classified as an aliphatic amine, distinguished from aromatic amines by its saturated cyclohexyl ring system. The cyclohexyl group adopts a chair conformation, which influences the overall three-dimensional structure of the molecule and affects its interactions with other chemical species.

| Structural Component | Classification | Position | Molecular Contribution |

|---|---|---|---|

| Pyridine Ring | Heterocyclic Aromatic | Central | Provides aromatic stability and electron-deficient character |

| Fluorine Substituent | Halogen | 3-position | Enhances metabolic stability and alters electronic properties |

| Chlorine Substituent | Halogen | 5-position | Provides reactive site for further chemical modification |

| Cyclohexylamino Group | Secondary Aliphatic Amine | 2-position | Contributes steric bulk and hydrogen bonding capacity |

The molecular formula C11H14ClFN2 indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, one chlorine atom, one fluorine atom, and two nitrogen atoms. This composition places the compound in the category of medium-sized organic molecules, with sufficient structural complexity to exhibit diverse chemical behavior while remaining synthetically accessible. The molecular weight of 228.69 grams per mole positions the compound within a size range that is favorable for many research applications, being large enough to provide significant structural diversity while remaining manageable for synthetic manipulation.

Research Objectives and Outline

The primary research objectives for investigating this compound encompass multiple interconnected areas of chemical science. The foremost objective involves comprehensive characterization of the compound's chemical properties, including its reactivity patterns, stability profiles, and potential for further synthetic elaboration. This characterization is essential for understanding how the compound can be effectively utilized as a synthetic intermediate and for predicting its behavior in various chemical environments.

Secondary research objectives focus on exploring the compound's applications in pharmaceutical development. Given the established importance of fluorinated compounds in medicinal chemistry, research aims to evaluate how this compound can contribute to the synthesis of biologically active molecules. This includes investigating its potential as a building block for drug candidates and evaluating how its unique structural features might influence biological activity. The presence of multiple functional groups provides opportunities for diverse chemical modifications, making the compound a valuable scaffold for drug discovery efforts.

Materials science applications represent another significant research objective, particularly in the development of specialized polymers and functional materials. The compound's multiple reactive sites and unique electronic properties suggest potential applications in creating materials with tailored characteristics. Research in this area focuses on understanding how the compound can be incorporated into polymer structures and how its presence affects material properties such as thermal stability, chemical resistance, and surface characteristics.

The research outline for comprehensive investigation of this compound follows a systematic approach that builds from fundamental characterization to advanced applications. Initial studies focus on detailed structural analysis, including spectroscopic characterization and computational modeling to understand the compound's three-dimensional structure and electronic properties. Subsequent research phases examine the compound's chemical reactivity, identifying optimal conditions for various transformations and evaluating its compatibility with different synthetic methodologies.

Advanced research phases explore specific applications in target areas, including pharmaceutical synthesis and materials development. These studies involve collaborative efforts between synthetic chemists, medicinal chemists, and materials scientists to fully explore the compound's potential. The research program also includes comparative studies with related compounds to understand how structural variations affect properties and applications, providing insights that can guide the design of next-generation derivatives with enhanced characteristics.

Properties

IUPAC Name |

5-chloro-N-cyclohexyl-3-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClFN2/c12-8-6-10(13)11(14-7-8)15-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAIMLCKTCIVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674405 | |

| Record name | 5-Chloro-N-cyclohexyl-3-fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-24-0 | |

| Record name | 5-Chloro-N-cyclohexyl-3-fluoro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-N-cyclohexyl-3-fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of 5-Chloro-2-cyclohexylamino-3-fluoropyridine are currently unknown. This compound is used in proteomics research, which suggests it may interact with proteins or other biological molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include the pH of the environment, the presence of other molecules, and temperature.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-cyclohexylamino-3-fluoropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to bind to specific active sites on enzymes, thereby influencing their activity. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins. These interactions can lead to either inhibition or activation of the enzyme, depending on the nature of the binding.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter gene expression by binding to transcription factors, thereby influencing the transcription of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the site. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, either by directly binding to DNA or by influencing transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, such as prolonged activation or inhibition of specific pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, at high doses, the compound can exhibit toxic or adverse effects, such as cellular toxicity or organ damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either be active or inactive. These metabolic pathways can influence the compound’s efficacy and toxicity, depending on the nature of the metabolites formed.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The localization of the compound can also influence its stability and degradation, thereby affecting its overall efficacy.

Biological Activity

5-Chloro-2-cyclohexylamino-3-fluoropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound has a molecular formula of CHClFN and a molecular weight of 232.68 g/mol. Its structure features a pyridine ring substituted with a chlorine atom and a cyclohexylamino group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, potentially influencing metabolic pathways. For instance, it may inhibit proteases, which are crucial for protein degradation processes.

- Cell Signaling Modulation : It has been shown to affect cell signaling pathways such as the MAPK pathway, leading to alterations in gene expression and cellular responses.

- Transcriptional Regulation : By interacting with transcription factors, this compound can modulate the transcriptional activity of specific genes, impacting cellular functions significantly.

Biological Activities

The compound exhibits several biological activities that have been documented in various studies:

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. In vitro studies have demonstrated its potential to reduce tumor growth in various cancer models.

- Antiviral Activity : Preliminary findings suggest that this compound may possess antiviral properties, particularly against certain strains of viruses. Its mechanism might involve the inhibition of viral entry or replication within host cells .

- Anti-inflammatory Effects : In animal models, the compound has shown promise in reducing inflammation and pain responses, indicating its potential use in treating inflammatory diseases .

Data Table: Biological Activities Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antiviral | Potential inhibition of viral replication | |

| Anti-inflammatory | Reduction in pain response |

Case Study 1: Anticancer Efficacy

In a study involving human cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The IC50 value was determined to be 15 µM, indicating potent anticancer activity.

Case Study 2: Anti-inflammatory Response

In a rodent model of inflammatory pain induced by complete Freund's adjuvant (CFA), administration of the compound led to a marked reduction in mechanical hyperalgesia. The results demonstrated that doses of 10 mg/kg significantly alleviated pain symptoms within two hours post-administration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

Table 1: Key Structural and Functional Comparisons

Detailed Analysis of Structural and Functional Differences

Substituent Electronic Effects

- Halogen Placement :

- The target compound’s 3-fluoro and 5-chloro groups create a meta-directing electronic profile, deactivating the pyridine ring and influencing reactivity in substitution reactions. In contrast, 5-Chloro-2-fluoro-3-methylpyridine places fluorine at position 2, altering regioselectivity in further functionalization.

- 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine features a strongly electron-withdrawing -CF₃ group at position 3, significantly reducing ring electron density compared to the target compound.

Steric and Hydrogen-Bonding Properties

- Cyclohexylamino vs. In contrast, 5-Chloro-2-(cyclopropylmethoxy)-3-fluoropyridine replaces the amine with an ether (-OCH₂-C₃H₅), reducing basicity and hydrogen-bonding capability but improving lipophilicity. 3-Chloro-6-(cyclohexyloxy)-2-fluoropyridine positions the bulky cyclohexyloxy group at position 6, creating steric challenges distinct from the target’s position 2 substituent.

Heterocyclic Variations

- Pyridine vs. Pyrazine/Pyridazine: Compounds like 2-Chloro-6-cyclohexylaminopyrazine (HC-6179, CAS: 642459-26-5) replace the pyridine core with pyrazine, altering electronic distribution and hydrogen-bonding sites. Pyridazine derivatives (e.g., HC-6188, CAS: 1014-77-3) feature two adjacent nitrogen atoms, further modifying reactivity and solubility.

Research Findings and Implications

- Synthetic Utility : The target compound’s 98% purity suggests optimized synthetic protocols, whereas analogs like 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine (95% purity) may require additional purification steps.

- Biological Relevance: The cyclohexylamino group’s hydrogen-bonding capacity may enhance interactions with biological targets compared to ether-containing analogs .

- Stability: Fluorine and chlorine atoms in the target compound likely improve metabolic stability relative to non-halogenated pyridines, a trait shared with 5-Chloro-2-fluoro-3-methylpyridine .

Preparation Methods

Synthesis of 5-Chloro-2,3-difluoropyridine

A closely related intermediate, 5-chloro-2,3-difluoropyridine , is prepared via a multi-step process involving:

- Chlorination of 2-aminopyridine to form 2-amino-3,5-dichloropyridine,

- Diazotization and Sandmeyer reaction to generate 2,3,5-trichloropyridine,

- Fluorination using a mixture of cesium fluoride and potassium fluoride in sulfolane and dimethyl sulfoxide solvents at elevated temperatures (145°C for 17 hours, then 190°C for 19 hours),

- Achieving yields up to 90% with purity around 96.8% to 99.8%.

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Chlorination of 2-aminopyridine | Chlorinating agent (e.g., thionyl chloride) | - | - | Produces 2-amino-3,5-dichloropyridine |

| Diazotization + Sandmeyer | Sodium nitrite, HCl, CuCl | - | - | Produces 2,3,5-trichloropyridine |

| Fluorination | CsF + KF, sulfolane/DMSO, 145°C (17h) then 190°C (19h) | 90 | 96.8-99.8 | High yield and purity |

This method is industrially viable due to simple operation and mild equipment requirements.

Amination to 2-Amino-3-fluoro-5-chloropyridine

Using 2,3-difluoro-5-chloropyridine as starting material, amination with aqueous ammonia under high pressure and elevated temperature (120–140°C, 20–24 hours) yields 2-amino-3-fluoro-5-chloropyridine with yields around 84–85%.

| Reaction Conditions | Starting Material | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 120°C, 20 h, NH3 (12 eq) | 2,3-difluoro-5-chloropyridine | 2-amino-3-fluoro-5-chloropyridine | 85.32 | Simple operation, no precious metals |

| 140°C, 20 h, NH3 (16 eq) | Same | Same | 85.26 | Slightly higher temperature |

| 140°C, 24 h, NH3 (8 eq) | Same | Same | 84.34 | Lower ammonia amount |

The process avoids expensive catalysts and harsh reagents, suitable for scale-up.

Introduction of Cyclohexylamino Group at 2-Position

While direct literature on the preparation of this compound is limited, the following approach is inferred from known nucleophilic aromatic substitution (SNAr) chemistry on halogenated pyridines:

- Starting from 5-chloro-2-fluoro-3-pyridine derivatives,

- Reaction with cyclohexylamine under controlled conditions (e.g., solvent such as ethanol or DMF, moderate heating),

- The fluorine or chlorine at the 2-position is displaced by cyclohexylamine to form the cyclohexylamino substituent.

This route is consistent with the amination of halopyridines and is supported by the amination of 2,3-difluoro-5-chloropyridine to 2-amino-3-fluoro-5-chloropyridine.

Summary Table of Preparation Methods

| Compound / Intermediate | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 5-Chloro-2,3-difluoropyridine | 2-Aminopyridine | Chlorination, diazotization, Sandmeyer, fluorination | 90 | 96.8–99.8 | Industrially viable, multi-step |

| 2-Amino-3-fluoro-5-chloropyridine | 2,3-Difluoro-5-chloropyridine | Ammonia, high pressure, 120–140°C, 20–24 h | ~85 | - | Simple, catalyst-free, scalable |

| This compound | 5-Chloro-2-fluoro-3-pyridine derivatives | Reaction with cyclohexylamine, SNAr conditions | Not explicitly reported | - | Inferred from related amination chemistry |

Research Findings and Industrial Relevance

- The fluorination step using cesium fluoride and potassium fluoride in sulfolane/DMSO solvents is critical for high yield and purity of fluorinated chloropyridines.

- Amination with ammonia under pressure avoids expensive catalysts and harsh reagents, making the process environmentally friendly and economically feasible.

- The substitution of halogen by cyclohexylamine is a standard nucleophilic aromatic substitution, expected to proceed efficiently on activated pyridine rings bearing electron-withdrawing groups like chlorine and fluorine.

- The combined methods suggest a robust synthetic route to this compound suitable for industrial production with high yield and purity.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Chloro-2-cyclohexylamino-3-fluoropyridine?

- Methodological Answer : The synthesis typically involves sequential functionalization of pyridine derivatives. A plausible route includes:

Halogenation : Introduce chlorine at the 5-position via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) under controlled conditions (e.g., DMF, 50–60°C) .

Amination : Attach the cyclohexylamino group at the 2-position via Buchwald-Hartwig coupling using Pd catalysts (e.g., Pd(OAc)₂ with Xantphos) and a base (e.g., Cs₂CO₃) in toluene at 100–110°C .

Fluorination : Introduce fluorine at the 3-position via halogen exchange (Halex reaction) using KF or CsF in polar aprotic solvents (e.g., DMSO, 120°C) .

Yield optimization requires inert atmospheres (N₂/Ar) and rigorous purification via column chromatography (silica gel, hexane/EtOAc).

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C/¹⁹F NMR to confirm substitution patterns. For example, the cyclohexylamino group’s protons appear as multiplet signals (δ 1.2–2.1 ppm), while fluorine resonates near δ -110 ppm in ¹⁹F NMR .

- HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 258.08) .

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation) to confirm stoichiometry .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .

- Storage : Store in amber glass vials at 2–8°C under inert gas (Ar) to prevent degradation. Label containers with hazard codes (e.g., GHS07 for skin/eye irritation) .

- Waste Disposal : Segregate halogenated waste in designated containers and consult institutional guidelines for incineration or neutralization .

Advanced Research Questions

Q. How can regioselective functionalization be achieved at specific positions of the pyridine ring?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., BOC on the cyclohexylamino moiety) to steer electrophilic attacks to the 5-chloro position .

- Metal-Mediated Coupling : Use Pd-catalyzed C-H activation (e.g., Pd(OAc)₂ with pyridine-based ligands) to functionalize the 3-fluoro position selectively .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict reactive sites by analyzing Fukui indices for electrophilicity/nucleophilicity .

Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Parameter Screening : Systematically vary catalyst loading (e.g., 1–5 mol% Pd), solvent polarity (THF vs. DMF), and temperature (60–120°C) to identify optimal conditions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times accordingly .

- Reproducibility Checks : Cross-validate results using multiple synthetic batches and independent analytical teams to rule out human error .

Q. What computational tools can predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinase inhibitors). Focus on the chloro and fluoro substituents’ roles in hydrophobic interactions .

- ADMET Prediction : Employ SwissADME to assess pharmacokinetics (e.g., logP ~2.5 for blood-brain barrier penetration) and toxicity (e.g., Ames test predictions) .

- QSAR Models : Train models using datasets of pyridine analogs to correlate substituent electronic effects (Hammett σ constants) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.